molecular formula C21H18Cl2N4O2 B11546145 N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea

N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea

Cat. No.: B11546145
M. Wt: 429.3 g/mol
InChI Key: BXNCDEAMLMAGLX-UHFFFAOYSA-N
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Description

N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea typically involves multiple steps:

    Formation of 2-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or other chlorinating agents.

    Coupling Reaction: The 2-chloroaniline is then reacted with 4-methylphenyl isocyanate to form an intermediate.

    Urea Formation: The intermediate is further reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer or anti-inflammatory drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Research: It is used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

Mechanism of Action

The mechanism by which N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea exerts its effects depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells.

    Materials Science: Its action involves the formation of stable polymers or coatings through chemical reactions with other monomers or substrates.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)carbamate
  • N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)thiourea

Uniqueness

N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is unique due to its specific combination of aromatic rings and urea functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials.

Properties

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[3-[(2-chlorophenyl)carbamoylamino]-4-methylphenyl]urea

InChI

InChI=1S/C21H18Cl2N4O2/c1-13-10-11-14(24-20(28)25-17-8-4-2-6-15(17)22)12-19(13)27-21(29)26-18-9-5-3-7-16(18)23/h2-12H,1H3,(H2,24,25,28)(H2,26,27,29)

InChI Key

BXNCDEAMLMAGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)NC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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